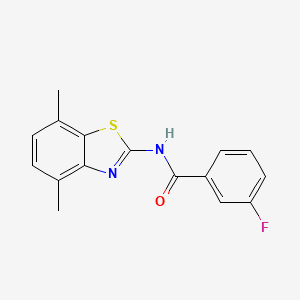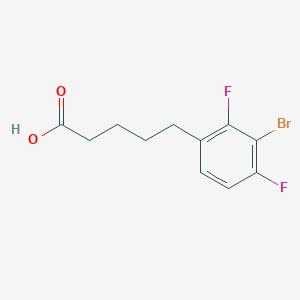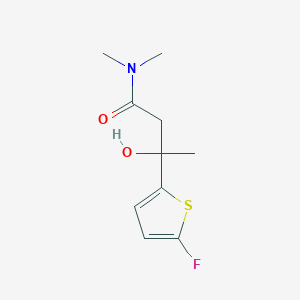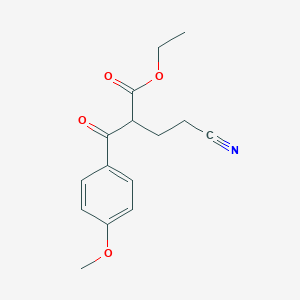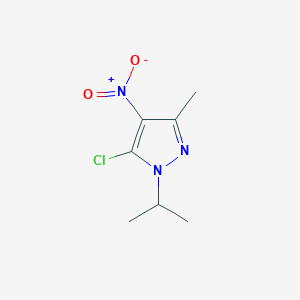
5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole is a synthetic pyrazole derivative. It is classified as a plant growth regulator and has gained attention for its role as an abscission agent in citrus fruits. This compound is known for its unique chemical structure, which includes a chloro, methyl, and nitro group attached to a pyrazole ring.
Vorbereitungsmethoden
The synthesis of 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole involves several steps. One common method includes the nitration of 5-chloro-3-methyl-1-phenylpyrazole using acetyl nitrate to selectively introduce the nitro group at the 4-position . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration reactions followed by purification steps to isolate the compound in high purity.
Analyse Chemischer Reaktionen
5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as ethoxycarbonylmethylthio, 1,2,4-triazolo, and azido groups.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Cyclization: Heating with methanesulfonic acid can lead to the formation of pyrazolo[5,1-b]benzimidazole derivatives.
Common reagents used in these reactions include sodium azide, potassium carbonate, and various phosphines and phosphites . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pyrazole derivatives with potential biological activities.
Biology: The compound’s role as a plant growth regulator makes it valuable in agricultural research, particularly in studying fruit abscission mechanisms.
Medicine: Derivatives of this compound are explored for their potential pharmacological properties, including fungicidal, herbicidal, virucidal, and insecticidal activities.
Industry: Its application as an abscission agent in citrus fruits highlights its industrial significance in agriculture.
Wirkmechanismus
The mechanism by which 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole exerts its effects involves its interaction with specific molecular targets. As a plant growth regulator, it likely affects hormonal pathways involved in fruit abscission. The presence of the nitro group may also contribute to its biological activity by facilitating interactions with target enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole include other pyrazole derivatives such as 5-chloro-3-methyl-4-nitro-1-phenylpyrazole . These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activities. The unique combination of chloro, methyl, and nitro groups in this compound distinguishes it from other pyrazole derivatives and contributes to its specific applications and properties.
Eigenschaften
IUPAC Name |
5-chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2/c1-4(2)10-7(8)6(11(12)13)5(3)9-10/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVYCVAGFODTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B3014750.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide](/img/structure/B3014751.png)
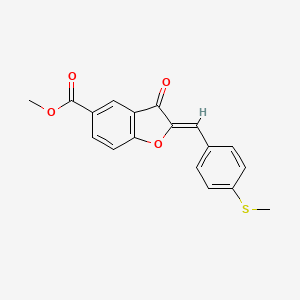
![1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B3014754.png)
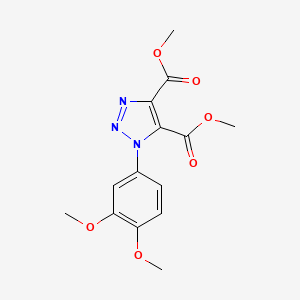
![Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B3014756.png)

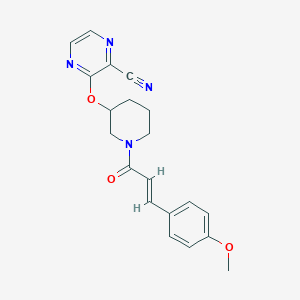
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3014764.png)
